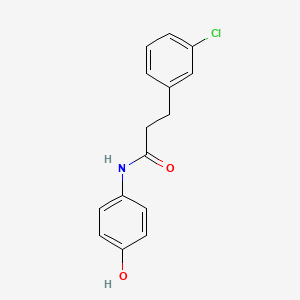
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP belongs to the class of compounds known as amides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mécanisme D'action
The exact mechanism of action of 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide is not fully understood, but it is thought to work by modulating the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as modulate the activity of certain receptors involved in the immune response and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to decreased tumor growth and increased cell death. In inflammation research, this compound has been shown to modulate the activity of certain receptors involved in the immune response, leading to decreased inflammation and immune cell activation. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and death, potentially slowing the progression of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body, making it a useful tool for studying the role of these molecules in disease processes. Additionally, this compound has been shown to have potential therapeutic properties in a variety of areas, making it a promising candidate for the development of new treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of the compound have been shown to be toxic to cells in vitro.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide. One area of interest is the development of new cancer treatments based on the compound's ability to inhibit the activity of certain enzymes involved in tumor growth and proliferation. Another area of interest is the development of new anti-inflammatory agents based on this compound's ability to modulate the activity of certain receptors involved in the immune response. Additionally, research on this compound's potential neuroprotective properties may lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 3-chlorobenzoyl chloride with 4-hydroxybenzylamine to form 3-(3-chlorophenyl)-N-(4-hydroxybenzyl)propanamide. This intermediate product is then reacted with sodium borohydride to reduce the carbonyl group, resulting in the formation of this compound.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In inflammation research, this compound has been shown to modulate the activity of certain receptors involved in the immune response, suggesting that it may have potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and death, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-12-3-1-2-11(10-12)4-9-15(19)17-13-5-7-14(18)8-6-13/h1-3,5-8,10,18H,4,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPCZWEAVKASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


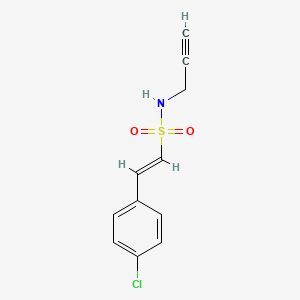
![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)
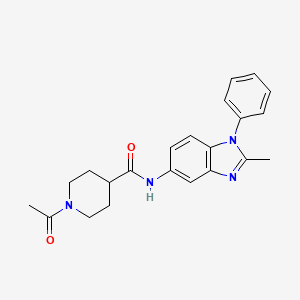
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)

![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)
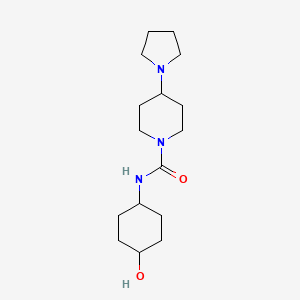
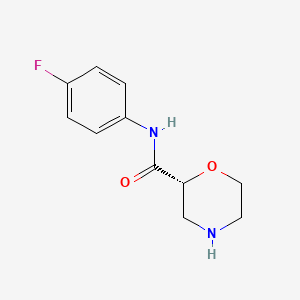
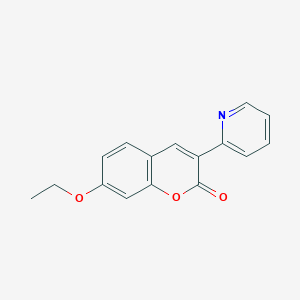
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)